D-Glucose is naturally occurring and can be derived from various sources, including fruits, honey, and starch hydrolysis. It is classified as a monosaccharide due to its simple structure and is further categorized as a hexose because it contains six carbon atoms. The molecular formula for D-Glucose is , which indicates that it has six carbon atoms, twelve hydrogen atoms, and six oxygen atoms.
D-Glucose can be synthesized through several methods:
One notable method involves using D-glyceraldehyde as a starting material in a series of reactions that include cyanohydrin synthesis and subsequent hydrolysis to yield D-Glucose. For instance, the synthesis of D-Glucose-3-14C employs a series of steps including lactonization and chromatographic separation to achieve high purity levels .
D-Glucose has a specific molecular structure characterized by its cyclic forms (α and β) that result from the reaction between the aldehyde group and one of the hydroxyl groups.
The interconversion between these forms occurs through a process called mutarotation, where the anomeric carbon (C1) can open up to form the linear structure before closing again into either cyclic form .
D-Glucose participates in numerous chemical reactions due to its reactive hydroxyl groups:
In biochemical pathways, D-Glucose undergoes glycolysis, where it is converted into pyruvate while releasing energy stored in its chemical bonds. This process involves ten enzymatic reactions that transform glucose into energy carriers like adenosine triphosphate .
The mechanism of action for D-Glucose primarily involves its role as a substrate in metabolic pathways:
The melting point of D-Glucose is approximately 146 °C, and it has a specific rotation of +52.7° .
D-Glucose has numerous scientific and industrial applications:
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